molecular formula C56H114N2O B12684927 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide CAS No. 94246-82-9

4-(Diisotridecylamino)-N,N-diisotridecylbutyramide

Cat. No.: B12684927
CAS No.: 94246-82-9
M. Wt: 831.5 g/mol
InChI Key: KURNOLPYTKTADH-UHFFFAOYSA-N
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Description

4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is a complex organic compound characterized by its unique structure, which includes multiple isotridecyl groups attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide typically involves the reaction of isotridecylamine with butyric acid derivatives under controlled conditions. The process may include steps such as:

    Amidation Reaction: Isotridecylamine reacts with butyric acid chloride in the presence of a base like triethylamine to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Diisotridecylamino)-N,N-diisotridecylbutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The isotridecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

4-(Diisotridecylamino)-N,N-diisotridecylbutyramide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Diisotridecylamino)-N,N-diisotridecylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.

    Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Diisotridecylamino)-N,N-diisotridecylacetamide: Similar structure but with an acetamide backbone.

    4-(Diisotridecylamino)-N,N-diisotridecylpropionamide: Similar structure but with a propionamide backbone.

Uniqueness

4-(Diisotridecylamino)-N,N-diisotridecylbutyramide is unique due to its specific isotridecyl substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94246-82-9

Molecular Formula

C56H114N2O

Molecular Weight

831.5 g/mol

IUPAC Name

4-[bis(11-methyldodecyl)amino]-N,N-bis(11-methyldodecyl)butanamide

InChI

InChI=1S/C56H114N2O/c1-52(2)42-33-25-17-9-13-21-29-37-47-57(48-38-30-22-14-10-18-26-34-43-53(3)4)49-41-46-56(59)58(50-39-31-23-15-11-19-27-35-44-54(5)6)51-40-32-24-16-12-20-28-36-45-55(7)8/h52-55H,9-51H2,1-8H3

InChI Key

KURNOLPYTKTADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCN(CCCCCCCCCCC(C)C)CCCC(=O)N(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C

Origin of Product

United States

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